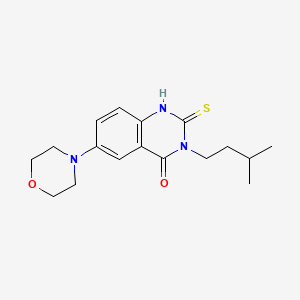

3-(3-methylbutyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Molecular Structure Analysis

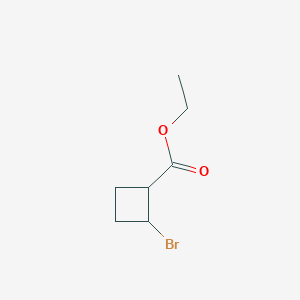

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the number and type of atoms in the molecule, as well as their connectivity .Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using various techniques. For instance, the Fisher esterification mentioned earlier is a common reaction involving carboxylic acids and alcohols .Physical and Chemical Properties Analysis

Physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and reactivity .Scientific Research Applications

Synthesis and Characterization

Quinazolinone derivatives are synthesized through various chemical reactions, including intramolecular electrophilic cyclization and Buchwald–Hartwig amination. These methods allow for the creation of functionally diverse molecules, with applications in exploring novel pharmaceutical agents and materials. For example, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization demonstrates the versatility of quinazolinones in generating biologically relevant structures (Kut, Onysko, & Lendel, 2020). Similarly, the synthesis of 6-aminobenzo[h]quinazolinones from 6-bromobenzo[h]quinazolinones via Buchwald–Hartwig amination highlights the potential for creating compounds with anticancer activities (Nowak et al., 2014).

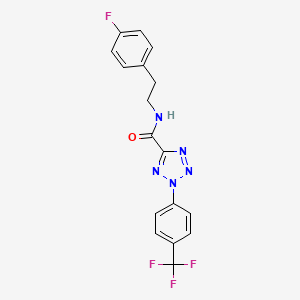

Biological Activities

Quinazolinone derivatives exhibit a range of biological activities, including anticancer, antibacterial, and antiviral effects. Some derivatives have shown potential as anticancer agents by targeting specific cellular mechanisms or as corrosion inhibitors with applications in material science. For instance, novel quinazolinone derivatives synthesized for their anticancer activity targeting EGFR-tyrosine kinase demonstrate the therapeutic potential of these compounds in cancer treatment (Noolvi & Patel, 2013). Additionally, quinazolinone derivatives have been explored as diuretic agents, further underscoring their pharmacological versatility (Maarouf, El‐Bendary, & Goda, 2004).

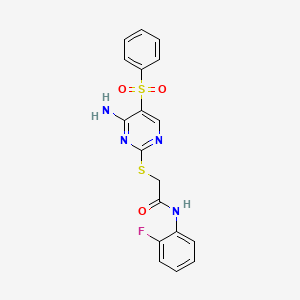

Antimicrobial and Antitumor Properties

The antimicrobial and antitumor properties of quinazolinone derivatives are significant areas of research. Compounds containing quinazolinone moieties have been evaluated for their efficacy against various bacterial strains and cancer cell lines. For example, quinazolinone derivatives containing oxadiazolin-5-thione moieties demonstrated encouraging antibacterial activity, highlighting their potential in addressing antibiotic resistance (Ahmed, Abd-Alla, & El-zohry, 2007). In the realm of cancer research, water-soluble analogues of quinazolin-4-one-based antitumor agents have shown high growth-inhibitory activity, presenting a promising avenue for the development of new anticancer therapies (Bavetsias et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(3-methylbutyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-12(2)5-6-20-16(21)14-11-13(19-7-9-22-10-8-19)3-4-15(14)18-17(20)23/h3-4,11-12H,5-10H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGGDLFYWOAYDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963855.png)

![4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2963857.png)

![3,6-dichloro-N-[2-(N-methylanilino)phenyl]pyridine-2-carboxamide](/img/structure/B2963859.png)

![N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide](/img/structure/B2963863.png)

![5-benzyl-N-(4-ethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2963866.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2963877.png)